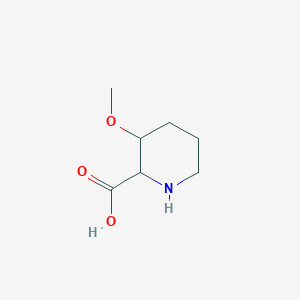

3-Methoxypiperidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-methoxypiperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |

InChI Key |

XEWIGVPFMLDGAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCNC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation-Based Synthesis of Piperidine Derivatives

Method Overview:

One of the most established routes involves the hydrogenation of pyridine derivatives to form piperidine rings, followed by selective functionalization. Specifically, the process begins with pyridine-2-carboxylic acid or its derivatives, which are subjected to catalytic hydrogenation to produce piperidine-2-carboxylic acid intermediates.

- Hydrogenation of Pyridine Carboxylic Acids:

As detailed in patent CN102174011A, pyridine-2-carboxylic acid undergoes catalytic hydrogenation using palladium on carbon as a catalyst under elevated hydrogen pressure (3-4 MPa) at temperatures around 80°C. The process typically lasts 3–4 hours, yielding piperidine-2-carboxylic acid with high purity (98-102%) and a molar yield of approximately 85.26%.- Reaction conditions:

- Catalyst: Palladium on carbon (0.01–0.05 weight ratio)

- Solvent: Water or methyl alcohol

- Pressure: 3–5 MPa hydrogen pressure

- Temperature: 80–100°C

- Reaction conditions:

- Post-Hydrogenation Functionalization:

The hydrogenated product can be further processed to introduce the methoxy group at the third position through methylation reactions, typically employing methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This methylation step is crucial for forming 3-methoxypiperidine-2-carboxylic acid.

- The hydrogenation process is highly efficient, with yields exceeding 85%, and can be scaled up for industrial production.

- The process's selectivity is enhanced by controlling reaction parameters such as temperature, pressure, and catalyst loading, minimizing over-reduction or side reactions.

Direct Synthesis via Cyclization of Precursors

Method Overview:

An alternative approach involves the cyclization of suitably substituted amino acids or aldehyde derivatives to form the piperidine ring, followed by methoxy substitution at the third position.

- Preparation of N-Substituted Amino Acids:

Starting from amino acids with protected functional groups, a series of reactions including amination, oxidation, and cyclization are performed. For example, amino acids bearing a side chain amenable to cyclization are alkylated with methylating agents to introduce the methoxy group.

- Intramolecular Cyclization:

Intramolecular aza-Michael reactions (IMAMR) are used to form the piperidine ring with high stereocontrol, as described in recent reviews. The process involves activation of the amino group and subsequent cyclization under organocatalytic conditions, often employing quinoline catalysts and trifluoroacetic acid as cocatalysts, leading to enantioenriched piperidines.

- Synthesis of substituted piperidines via IMAMR provides high regio- and stereoselectivity, with yields often exceeding 70%.

- The introduction of the methoxy group at the third position can be achieved through subsequent methylation of the nitrogen or carbon centers, depending on the precursor.

Cross-Coupling and Reductive Amination Approaches

Method Overview:

Recent advances utilize cross-coupling reactions, especially Rh-catalyzed asymmetric reductive Heck reactions, to generate enantioenriched 3-substituted piperidines, which can be further functionalized to incorporate the methoxy group.

- Partial Reduction and Cross-Coupling:

Starting from pyridine derivatives, partial reduction yields tetrahydropyridines, which undergo Rh-catalyzed asymmetric carbometalation, providing stereocontrolled 3-substituted piperidines.

- Methoxy Group Introduction:

The methoxy group at the third position can be introduced via nucleophilic substitution or methylation of the corresponding hydroxyl or amino groups.

- The process yields enantioenriched piperidines with high enantiomeric excess (>90%) and broad functional group tolerance.

- The methodology is adaptable for synthesizing derivatives like Preclamol and Niraparib, indicating its versatility.

Summary of Reaction Conditions and Yields

| Method | Starting Material | Catalyst/Reagents | Key Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydrogenation of Pyridine-2-carboxylic Acid | Pyridine-2-carboxylic acid | Palladium on carbon | 3–5 MPa H₂, 80°C, 3–4 hours | 85% | High purity, scalable |

| Intramolecular aza-Michael Reaction | Protected amino acids | Quinoline catalyst, trifluoroacetic acid | Ambient to moderate temperature | 70–80% | Enantioselective, stereocontrol |

| Rh-Catalyzed Asymmetric Reductive Heck | Pyridine derivatives | Rh catalyst, boronic acids | 80°C, 3–6 hours | >90% enantiomeric excess | Suitable for complex derivatives |

Chemical Reactions Analysis

Types of Reactions

3-Methoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives , alcohols , and substituted piperidines .

Scientific Research Applications

3-Methoxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including and activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Piperidine and Pyridine Families

The compound is compared below with structurally related piperidine and pyridine derivatives, focusing on substituent effects and ring saturation.

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Ring Saturation : Pyridine derivatives (e.g., 3-Methoxy-2-pyridinecarboxylic acid) exhibit aromaticity, enhancing stability but reducing flexibility compared to saturated piperidine analogs .

- Substituent Effects: Methoxy (-OCH₃) groups are electron-donating, increasing solubility in polar solvents compared to methyl (-CH₃) groups .

- Functional Group Diversity : The ketone in 3,3-dimethyl-6-oxopiperidine-2-carboxylic acid introduces electrophilic reactivity, unlike the inert ether linkage in methoxy-substituted compounds .

Sulfonyl and Nitro Derivatives

Compounds with sulfonyl or nitro modifications demonstrate altered electronic and steric properties.

Table 2: Derivatives with Sulfonyl/Nitro Groups

Key Observations:

- Biological Implications : These groups may enhance binding to hydrophobic pockets in enzymes but could reduce solubility compared to methoxy-substituted analogs.

Positional Isomerism in Pyridine Derivatives

The position of the methoxy group significantly impacts chemical behavior.

Example:

- 2-Methoxy-3-pyridinecarboxylic acid (CAS 16498-81-0): Methoxy at the 2-position on pyridine alters electronic distribution compared to 3-methoxy isomers. Ortho-substitution can sterically hinder the carboxylic acid group, affecting reactivity .

Stereochemical Considerations

Chiral centers in piperidine derivatives influence biological activity:

Q & A

Q. What are the common synthetic routes for 3-Methoxypiperidine-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis of this compound typically involves multi-step organic reactions. A key approach includes:

- Functionalization of piperidine precursors : Starting with L-pipecolic acid derivatives, methoxy groups can be introduced via regioselective hydroxylation using Fe(II)/α-ketoglutarate-dependent dioxygenases to ensure stereochemical fidelity .

- Stereoselective synthesis : Enantiomerically pure α-amino alcohols may undergo mesylation and cyclization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to form the piperidine backbone, followed by methoxylation .

- Optimization parameters : Temperature (20–60°C), solvent polarity (e.g., DMF for solubility), and catalytic systems (e.g., Pd/C for hydrogenation) are critical for yield and purity.

Q. How is the structural configuration of this compound validated experimentally?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR confirm the methoxy group (-OCH) at position 3 and the carboxylic acid (-COOH) at position 2. Coupling constants in H NMR reveal chair conformations of the piperidine ring .

- X-ray crystallography : Resolves stereochemistry (e.g., trans/cis configurations) and hydrogen-bonding networks in crystalline forms .

- Mass spectrometry (HRMS) : Validates molecular weight (153.14 g/mol) and fragmentation patterns .

Q. What analytical methods are used to assess the purity and stability of this compound in solution?

- HPLC with UV detection : Monitors degradation products under accelerated stability conditions (e.g., pH 1–13, 40°C) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically >200°C .

- Karl Fischer titration : Measures residual water content (<0.5% w/w) to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

- Stereochemical drift : Racemization at the C2 and C3 positions can occur during acidic/basic conditions. Mitigation strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry .

- Enzymatic resolution with lipases or esterases to separate enantiomers .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of ketone intermediates .

Q. How does the methoxy group influence reactivity in nucleophilic substitution or cyclization reactions?

- Electronic effects : The electron-donating methoxy group activates the piperidine ring for electrophilic substitutions at adjacent positions but deactivates it for nucleophilic attacks .

- Steric hindrance : The methoxy group at C3 restricts access to the C2 carboxylic acid, favoring intramolecular cyclization over intermolecular esterification .

- Reagent selection : For substitution, bulky electrophiles (e.g., tert-butyl bromoacetate) require polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Q. What computational methods predict the biological interactions of this compound?

- Molecular docking : Screens against enzyme targets (e.g., proteases, kinases) using AutoDock Vina to identify binding poses. The methoxy group often engages in hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .

- MD simulations : Assesses stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate entropy-driven binding .

- QSAR models : Correlates substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity, trained on datasets from PubChem BioAssay .

Q. How are spectroscopic data contradictions resolved in structural characterization?

- Variable-temperature NMR : Distinguishes dynamic conformational changes (e.g., ring-flipping) from static disorder .

- Isotopic labeling : N or C-enriched samples clarify ambiguous coupling patterns in crowded spectra .

- DFT calculations (Gaussian 16) : Predicts NMR chemical shifts and compares them to experimental data to validate proposed structures .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Enzymatic hydroxylation | Fe(II)/α-ketoglutarate, O | 65–78 | >99 ee | |

| Stereoselective cyclization | MsCl, EtN, THF, 0°C | 82 | 95 | |

| Catalytic hydrogenation | Pd/C, H, MeOH | 90 | 98 |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation Products Identified (HPLC) | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 1.2 (HCl) | 3-Hydroxypiperidine-2-carboxylic acid | 7 | |

| pH 7.4 (PBS) | None detected | >30 | |

| 40°C, 75% RH | Dimerization via ester formation | 14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.